molecular formula C18H19N5O3S B2893074 2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide CAS No. 577981-26-1

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide

Cat. No. B2893074
M. Wt: 385.44
InChI Key: PJUTUBWMEIISHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They are nitrogenous heterocyclic moieties and have a molecular formula of C2H3N3 .


Synthesis Analysis

A series of novel 1,2,4-triazole derivatives have been synthesized by condensing the methyl benzoate and methyl salicylate with various substituents . The reaction with several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide, and chloroacetamide was studied .


Molecular Structure Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent .


Chemical Reactions Analysis

The reaction between triazole and arylidene malononitriles in DMF afforded Schiff base compounds . A new series of 6-methyl-6-aryl-5,6-dihydro [1,2,4]triazolo [4,3- b ] [1,2,4,5]tetrazine-3-thiol and 9-amino-5-methyl-3,5-diphenyl-8-sulfanyl-2,4,5,9-tetrahydro-3 H - [1,2,4]triazolo [5,1- c ] [1,2,4]triazepin-3-ol has been successfully synthesized by the reaction of triazoles with acetophenone derivatives .


Physical And Chemical Properties Analysis

1,2,4-Triazoles are nitrogenous heterocyclic moieties and have a molecular formula of C2H3N3 . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Scientific Research Applications

Synthesis and Structural Elucidation

The synthesis of derivatives containing the 1,2,4-triazole ring system, including compounds related to "2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide", has attracted considerable interest due to their wide range of pharmaceutical activities. These compounds have been synthesized through various methods, involving the condensation of different thiol and acetamide derivatives in the presence of anhydrous potassium carbonate. The structural characterization of these compounds was performed using techniques such as H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis, confirming their intended structures (Mahyavanshi, Parmar, & Mahato, 2011).

Antimicrobial Screening

These synthesized compounds have been screened for in-vitro antibacterial, antifungal, and anti-tuberculosis activity, demonstrating a variety of biological activities. The inclusion of the 1,2,4-triazole ring system and acetamide derivatives has been linked to significant antimicrobial properties, making these compounds promising candidates for further drug development and practical applications (Mahyavanshi, Parmar, & Mahato, 2011).

Potential Pharmaceutical Applications

The diverse biological activities associated with 1,2,4-triazole derivatives, including those related to "2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide", cover a wide range of pharmaceutical interests. These include anti-inflammatory, analgesic, antibacterial, antifungal, antitubercular, antiviral, antitumor, anticonvulsant, and antidepressant effects. Such a broad spectrum of activity underscores the potential of these compounds in the development of new therapeutic agents targeting a variety of diseases and conditions.

The research highlighted here showcases the scientific interest in the synthesis and application of compounds related to "2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide". These studies lay the groundwork for future exploration into their use in medicinal chemistry and drug development, offering promising avenues for the creation of novel treatments.

Safety And Hazards

The usage of most antimicrobial agents is limited, not only by the rapidly developing drug resistance, but also by the unsatisfactory status of present treatments of bacterial and fungal infections and drug side-effects .

properties

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-25-14-9-8-13(10-15(14)26-2)20-16(24)11-27-18-22-21-17(23(18)19)12-6-4-3-5-7-12/h3-10H,11,19H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUTUBWMEIISHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.